molecular formula C11H19NO3 B2366893 4-Methoxy-1-(oxolane-3-carbonyl)piperidine CAS No. 2097883-83-3

4-Methoxy-1-(oxolane-3-carbonyl)piperidine

Cat. No.: B2366893
CAS No.: 2097883-83-3
M. Wt: 213.277
InChI Key: KBWFXFPEVLCBOD-UHFFFAOYSA-N
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Description

4-Methoxy-1-(oxolane-3-carbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(oxolane-3-carbonyl)piperidine typically involves the reaction of piperidine with oxolane-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(oxolane-3-carbonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1-(oxolane-3-carbonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-(oxolane-3-carbonyl)piperidine
  • 1-(Oxolane-3-carbonyl)piperidine
  • 4-Methoxy-1-(oxolane-2-carbonyl)piperidine

Comparison

This compound is unique due to the presence of both a methoxy group and an oxolane-3-carbonyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the oxolane-3-carbonyl group can affect its binding affinity to molecular targets.

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFXFPEVLCBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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